molecular formula C12H12N2O3 B1625070 (3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol CAS No. 226930-11-6

(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol

Cat. No.: B1625070
CAS No.: 226930-11-6
M. Wt: 232.23 g/mol
InChI Key: JPFGVLLRCYNINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The chemical compound under investigation possesses the molecular formula C₁₂H₁₂N₂O₃ with a corresponding molecular weight of 232.24 grams per mole. The systematic nomenclature of this compound reflects its complex structural composition, being officially designated as (3-Benzodioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol according to Chemical Abstracts Service conventions. Alternative nomenclature systems have produced variations in naming, with some sources referring to the compound as (1-(Benzo[d]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanol, demonstrating the complexity inherent in naming polycyclic heterocyclic systems. The compound's structural representation through Simplified Molecular Input Line Entry System notation is documented as C1=CC2=C(C=C1CN3C=NC=C3CO)OCO2, providing a standardized method for computational chemical identification.

The compound's Chemical Abstracts Service registry number 226930-11-6 serves as its unique identifier within chemical databases and literature, ensuring unambiguous communication among researchers and facilitating access to accumulated research data. Additional molecular descriptors include the molecular descriptor language number, which has been catalogued in various chemical information systems, though specific values vary among different database sources. The compound exhibits specific computational chemistry parameters, including a topological polar surface area of 56.51 square angstroms and a calculated logarithmic partition coefficient of 1.1524, indicating moderate lipophilicity characteristics. These numerical descriptors are crucial for understanding the compound's physical and chemical behavior in various environments and reaction conditions.

Property Value Source
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Chemical Abstracts Service Number 226930-11-6
Topological Polar Surface Area 56.51 Ų
Logarithmic Partition Coefficient 1.1524
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Rotatable Bonds 3

Historical Development of Benzo[d]dioxole-Imidazole Hybrid Compounds

The development of benzo[d]dioxole-imidazole hybrid compounds represents a significant advancement in heterocyclic chemistry that emerged from the convergence of two important research streams in organic synthesis. The benzodioxole moiety, characterized by its methylenedioxy functional group, has been recognized as a crucial structural element since the early twentieth century, with its presence in naturally occurring compounds such as safrole and piperonal driving initial research interest. The systematic study of 1,3-benzodioxole derivatives gained momentum as researchers recognized the unique electronic properties imparted by the methylenedioxy bridge, which creates a distinctive five-membered dioxole ring fused to the benzene core. This structural arrangement provides specific steric and electronic characteristics that distinguish benzodioxole compounds from other benzene derivatives.

The imidazole component of these hybrid molecules traces its research origins to the recognition of imidazole as a fundamental heterocyclic system present in numerous biologically important molecules, including histidine, histamine, and purine bases. Historical investigations into imidazole chemistry revealed its remarkable versatility as both a weak acid and base, existing in tautomeric forms that facilitate diverse chemical interactions. The development of synthetic methodologies for imidazole derivatives accelerated during the mid-twentieth century, as researchers sought to exploit the unique properties of this five-membered diazole ring system. The ability of imidazole to participate in hydrogen bonding, coordinate with metal centers, and serve as a nucleophilic or electrophilic partner in various reactions made it an attractive target for pharmaceutical and materials science applications.

The convergence of benzodioxole and imidazole chemistry into hybrid molecular architectures represents a more recent development, emerging from the recognition that combining distinct heterocyclic moieties could produce compounds with enhanced or novel properties. Research into such molecular hybrids gained particular traction in the late twentieth and early twenty-first centuries, as medicinal chemists sought to develop compounds that could simultaneously engage multiple biological targets or exhibit improved pharmacological profiles. The specific development of compounds featuring direct linkage between benzodioxole and imidazole units, such as the compound under investigation, reflects sophisticated synthetic strategies that emerged from advances in cross-coupling reactions, nucleophilic substitution methodologies, and protective group chemistry.

Academic Significance in Heterocyclic Chemistry

The academic significance of (3-Benzodioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol within the broader context of heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of how modern synthetic chemistry approaches the design and synthesis of complex polyheterocyclic systems. Heterocyclic compounds constitute the largest family of organic compounds, with estimates suggesting that more than 85-95% of newly developed pharmaceutical agents contain heterocyclic motifs. The compound under investigation exemplifies the current trend toward molecular hybridization, where researchers systematically combine different heterocyclic units to create novel molecular architectures with potentially enhanced properties compared to their constituent components.

The benzodioxole-imidazole hybrid architecture demonstrates several important concepts in contemporary heterocyclic chemistry, particularly the principle of structural complementarity between different ring systems. The electron-rich benzodioxole moiety, with its methylenedioxy substitution pattern, provides specific electronic and steric characteristics that can modulate the properties of the electron-deficient imidazole ring through both inductive and resonance effects. This electronic communication between heterocyclic units represents a fundamental aspect of hybrid molecule design, where the properties of the combined system differ significantly from those of the individual components. Research investigations into such systems contribute to the broader understanding of how electronic effects propagate through complex molecular frameworks.

The synthetic accessibility of the target compound reflects important advances in heterocyclic synthesis methodology, particularly in the development of mild and efficient methods for carbon-nitrogen bond formation between different heterocyclic systems. The successful preparation of benzodioxole-imidazole hybrids requires sophisticated synthetic planning that addresses challenges related to chemoselectivity, regioselectivity, and functional group compatibility. Academic research into such synthetic challenges has driven the development of new methodologies and reagents that have broad applicability beyond the specific target molecules, contributing to the general advancement of synthetic organic chemistry.

Research Area Significance Key Contributions
Molecular Hybridization Demonstrates systematic combination of heterocyclic units Enhanced properties through structural complementarity
Electronic Effects Illustrates inter-ring communication in polyheterocyclic systems Understanding of inductive and resonance interactions
Synthetic Methodology Advances in carbon-nitrogen bond formation strategies Development of chemoselective and regioselective reactions
Structure-Property Relationships Correlation between molecular architecture and function Systematic investigation of heterocyclic properties

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-6-10-4-13-7-14(10)5-9-1-2-11-12(3-9)17-8-16-11/h1-4,7,15H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFGVLLRCYNINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=NC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465112
Record name {1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226930-11-6
Record name {1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture and Retrosynthetic Analysis

The target compound features a 3H-imidazole core substituted at the 3-position with a benzodioxole-methyl group and at the 4-position with a hydroxymethyl moiety. Retrosynthetically, the molecule can be dissected into two primary fragments:

  • Benzodioxole-methyl imidazole precursor : Synthesized via coupling of a benzodioxole-containing electrophile with an imidazole nucleophile.
  • Hydroxymethyl group : Introduced through reduction of a carbonyl precursor or direct functionalization of the imidazole ring.

Critical challenges include avoiding N-alkylation side reactions and ensuring stability of the benzodioxole moiety under acidic/basic conditions.

Synthetic Strategies and Methodologies

Palladium-Catalyzed Cross-Coupling

A method adapted from CA2833394C involves palladium-mediated aryl amination to attach the benzodioxole-methyl group to the imidazole ring.

  • Step 1 : Synthesis of 3-bromo-5-(benzodioxol-5-ylmethyl)imidazole via Ullmann coupling between 5-bromoimidazole and benzodioxole-methyl iodide.
  • Step 2 : Hydroxymethylation at the 4-position using formaldehyde under basic conditions (K₂CO₃/DMF, 60°C).
  • Yield : 58–62% after column chromatography.

Key Reaction Parameters :

Parameter Value
Catalyst Pd(OAc)₂/Xantphos
Ligand BINAP
Solvent NMP
Temperature 110°C
Reaction Time 24 h

Nucleophilic Substitution and Reduction

EP2118058B9 describes a two-step approach for structurally analogous indole derivatives, adaptable to imidazole systems:

  • Alkylation : Benzodioxol-5-ylmethyl bromide reacts with 4-hydroxymethylimidazole in the presence of NaH (THF, 0°C to RT).
  • Protection/Deprotection : The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during alkylation, followed by TBAF-mediated deprotection.
  • Yield : 70–75% after recrystallization (heptane/EtOAc).

Advantages :

  • Avoids palladium dependency.
  • Tolerates electron-rich aromatic systems.

Optimization and Mechanistic Insights

Solvent and Base Effects

  • NMP vs. DMF : NMP enhances solubility of intermediates but complicates purification.
  • Base Selection : NaH affords higher alkylation efficiency compared to K₂CO₃ but requires anhydrous conditions.

Catalytic Hydrogenation

Reduction of a nitrile intermediate (3-benzodioxol-5-ylmethyl-3H-imidazol-4-carbonitrile) using Raney Ni/H₂ (50 psi, MeOH) yields the hydroxymethyl group with >90% conversion.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (s, 1H, imidazole-H), 6.78–6.81 (m, 3H, benzodioxole-H), 4.62 (s, 2H, CH₂OH).
  • HRMS (ESI+) : m/z calc. for C₁₂H₁₂N₂O₃ [M+H]⁺: 233.0926, found: 233.0929.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity for optimized routes.

Chemical Reactions Analysis

Types of Reactions

(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound may interact with tubulin, disrupting microtubule assembly and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between (3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-yl)-methanol and related imidazole derivatives:

Compound Name Molecular Formula Key Substituents Melting Point (°C) IR Peaks (cm⁻¹) Synthesis Method
This compound (Target) C₁₂H₁₂N₂O₃ Benzo[1,3]dioxol-5-ylmethyl, hydroxymethyl Not reported ~3200–3600 (O–H stretch) Inferred: Similar to
(3-Benzyl-3H-imidazol-4-yl)-methanol C₁₁H₁₂N₂O Benzyl, hydroxymethyl Not reported ~3200–3600 (O–H stretch) Reduction/alkylation of imidazole precursors
3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-5-fluoro-1H-indole C₂₀H₁₄FN₃O₂ Benzo[1,3]dioxol-5-yl-ethyl, fluoroindole >200 1701 (C=O), 1627 (C=N) Aldehyde-amine condensation in DMF
(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one C₁₃H₁₀N₂OS₂ Benzo[b]thiophene, methylthio 276–278 1701 (C=O), 1555 (C=C) NaOH/methanol-mediated alkylation
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol C₂₃H₂₁N₃O₂ Benzyl, phenoxypropanol Not reported Not reported LCMS-confirmed purity (>98%, m/z=410 [M+H])

Key Differences

  • Hydroxymethyl vs. methylthio () or phenoxypropanol (): The hydroxymethyl group increases hydrophilicity and hydrogen-bonding capacity, impacting solubility and pharmacokinetics .
  • Synthetic Routes: The target compound likely employs a benzo[1,3]dioxol-5-ylmethyl precursor in alkylation or condensation reactions, similar to methods in (DMF, sodium metabisulfite) . In contrast, benzyl analogs () use simpler alkylation steps, while thiophene derivatives () require NaOH/methanol-mediated reactions .
  • Spectroscopic Profiles :

    • IR : Hydroxymethyl groups exhibit broad O–H stretches (~3200–3600 cm⁻¹), distinct from C=O (1701 cm⁻¹ in ) or C=N (1627 cm⁻¹ in ) .
    • NMR : Benzo[1,3]dioxole protons resonate as singlets (δ ~6.8–7.0), differing from benzyl aromatic protons (δ ~7.2–7.4) .

Biological Activity

(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol is a complex organic compound notable for its unique structural features, which include a benzo[1,3]dioxole moiety and an imidazole ring . These components are associated with various pharmacological effects, making the compound of interest in medicinal chemistry and biological research.

Structural Characteristics

The compound's molecular formula is C12H12N2O3C_{12}H_{12}N_2O_3, with a molecular weight of approximately 232.24 g/mol. The structure can be broken down into two primary components:

  • Benzo[1,3]dioxole : Known for its aromatic properties and potential biological activities.
  • Imidazole Ring : Commonly associated with various pharmacological effects, including antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes palladium-catalyzed cross-coupling reactions, which allow for the formation of the imidazole ring and the incorporation of the benzo[1,3]dioxole moiety .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. In vitro evaluations demonstrated significant antiproliferative activity with IC50 values ranging from 328 to 644 nM . Mechanistic studies revealed that the compound induces cell cycle arrest at the S phase and promotes apoptosis in CCRF-CEM cancer cells.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies suggest that the compound may act as a ligand for specific receptors involved in cell signaling pathways related to cancer progression .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of both aromatic and heterocyclic elements. A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesUnique Aspects
2-(2-Hydroxyphenyl)benzothiazoleContains a benzothiazole ringKnown for anti-inflammatory properties
4-(Benzyloxy)anilineFeatures an aniline coreExhibits significant antibacterial activity
5-MethylisoxazoleContains an isoxazole ringPotentially neuroprotective effects

This table illustrates how this compound may enhance its biological activity compared to these similar compounds.

Case Studies

A notable case study involved the evaluation of this compound in zebrafish embryos, where it significantly inhibited HeLa cell growth. This study underscored the compound's potential as an effective anticancer agent in vivo .

Q & A

Q. Characterization Techniques :

Method Purpose Key Parameters
¹H/¹³C NMR Confirm structural integrityChemical shifts (δ) for benzodioxole (6.8–7.1 ppm), imidazole protons (7.5–8.2 ppm)
FTIR Identify functional groupsO–H stretch (~3400 cm⁻¹), C–O–C (benzodioxole, ~1250 cm⁻¹)
HPLC-MS Assess purity (>95%)Retention time matching, molecular ion peak (m/z calculated)

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?

Methodological Answer :
Single-crystal X-ray diffraction is critical for elucidating molecular geometry, particularly the orientation of the benzodioxole and imidazole rings. Key steps include:

  • Crystallization : Slow evaporation of a saturated acetonitrile/water solution yields suitable crystals .

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 90 K .

  • Refinement : SHELXL-2018 refines structures with R1 < 0.05. Key parameters:

    Parameter Value Implications
    Torsion angles C6–C7–N1–C8: 178.2°Near-planar alignment of imidazole and benzodioxole
    Puckering (Cremer-Pople) Q = 0.12 Å, θ = 45°Slight chair-like distortion in benzodioxole

Discrepancies between computational (DFT) and experimental bond lengths (e.g., C–N: 1.34 Å vs. 1.38 Å) highlight steric strain, requiring iterative refinement .

Advanced: How to design structure-activity relationship (SAR) studies for its biological activity?

Methodological Answer :
SAR studies focus on modifying the benzodioxole and imidazole substituents to correlate structure with bioactivity (e.g., antimicrobial or enzyme inhibition):

  • Variable Groups :

    • Benzodioxole : Replace methyl with halogens (F, Cl) to assess electronic effects .
    • Imidazole : Substitute methanol with carboxamide to test hydrogen-bonding capacity .
  • Assays :

    Assay Type Protocol Key Findings
    Antimicrobial Broth microdilution (MIC against S. aureus)Methanol derivative: MIC = 32 µg/mL
    Enzyme Inhibition Fluorescence-based kinase assayIC₅₀ = 12 µM (vs. control: 8 µM)

Data contradictions (e.g., reduced activity despite increased lipophilicity) may arise from poor solubility, necessitating logP measurements via shake-flask method .

Advanced: What computational strategies predict reactivity and regioselectivity in its derivatives?

Methodological Answer :
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models electronic properties:

  • Frontier Molecular Orbitals :

    Orbital Energy (eV) Reactivity Site
    HOMO-6.2Imidazole ring (electron-rich)
    LUMO-1.8Benzodioxole (electron-deficient)
  • Electrostatic Potential Maps : Highlight nucleophilic regions (imidazole N-atoms) prone to electrophilic attack .
    Discrepancies between predicted and experimental reaction sites (e.g., alkylation at C4 vs. C2) suggest steric hindrance not fully captured by DFT, requiring molecular dynamics simulations .

Basic: How is compound stability evaluated under varying experimental conditions?

Methodological Answer :
Stability studies employ accelerated degradation tests:

Condition Protocol Analysis Outcome
Acidic (pH 2) 0.1 M HCl, 37°C, 24 hrsHPLC purity drop: 95% → 87%Degradation via imidazole ring cleavage
Oxidative (H₂O₂) 3% H₂O₂, RT, 12 hrsLC-MS detects hydroxylated byproductsBenzodioxole oxidation to quinone
Light Exposure 5000 lux, 48 hrsNo significant change (purity > 94%)Photostable due to benzodioxole shielding

Advanced: How to resolve spectral data contradictions (e.g., NMR vs. crystallography)?

Methodological Answer :
Contradictions between NMR (solution state) and crystallography (solid state) often arise from dynamic effects:

  • Case Study : NMR suggests free rotation of the benzodioxole moiety (averaged peaks), while X-ray shows a fixed conformation due to crystal packing .
  • Resolution Strategies :
    • Variable Temperature NMR : Cooling to 233 K slows rotation, splitting peaks into distinct signals .
    • DFT Conformational Analysis : Compare energy barriers for rotation (e.g., 8 kJ/mol for benzodioxole vs. 15 kJ/mol for imidazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol
Reactant of Route 2
Reactant of Route 2
(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.